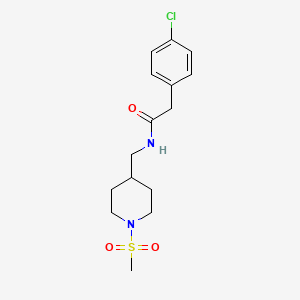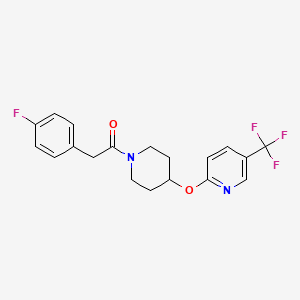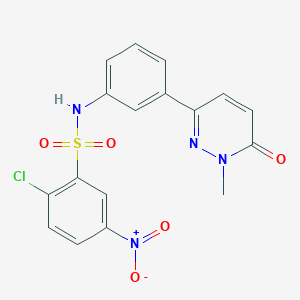
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, also known by its chemical formula C21H23N5O2S , is a synthetic compound with a molecular weight of 409.51 g/mol 1. Let’s explore its properties and applications further.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide consists of the following components:
- A pyridazinone ring system.
- A nitrobenzenesulfonamide group.
- A thiazole moiety.
- A chlorine substituent.
Chemical Reactions Analysis
Without specific reaction pathways, it’s challenging to discuss chemical reactions involving this compound. However, future research could explore its reactivity, potential functional group transformations, and applications in organic synthesis.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability and crystalline properties.
- Color and Odor : Describe its appearance and any characteristic odor.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
- Spectroscopic Data : Obtain UV-Vis, IR, and NMR spectra for structural characterization.
科学的研究の応用
Novel Synthesis Methods
Researchers have developed new synthesis methods for sulfonamide derivatives, demonstrating the versatility of these compounds in chemical reactions. For instance, the synthesis of primary sulfonamide-based [1,4]oxazepine derivatives showed strong inhibition of carbonic anhydrases, highlighting the dual role of the sulfonamide group in enabling ring construction and acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).
Structural Characterization and Computational Study
Structural characterization and computational studies of newly synthesized sulfonamide molecules have provided insights into their molecular properties. For example, a study detailed the synthesis, characterization, and computational analysis of a sulfonamide molecule, revealing its structural and electronic properties through various spectroscopic tools and theoretical calculations (Murthy et al., 2018).
Biological Potential
Sulfonamide derivatives have been explored for their biological potential, including enzyme inhibition and antioxidant activities. Research into sulfonamide hybrid Schiff bases has shown significant enzyme inhibition against AChE and BChE enzymes, alongside promising antioxidant properties (Kausar et al., 2019).
Antihypertensive and Anti-HIV Activities
The exploration of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents showcases the potential medical applications of sulfonamide derivatives. This research identifies compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008). Additionally, studies on 2-mercaptobenzenesulfonamides have evaluated their anticancer and anti-HIV activities, highlighting the therapeutic potential of these compounds (Pomarnacka et al., 2001).
Conformational Studies
Conformational properties of sulfonamides have been investigated to understand their behavior in different phases, offering insights into the structural dynamics that could influence their biological activities (Giricheva et al., 2011).
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Investigate its toxicity profile, especially if intended for pharmaceutical use.
- Handling : Follow proper lab safety protocols when working with this compound.
- Environmental Impact : Assess its impact on the environment.
将来の方向性
- Biological Studies : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Patent Landscape : Analyze existing patents related to this compound.
特性
IUPAC Name |
2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c1-21-17(23)8-7-15(19-21)11-3-2-4-12(9-11)20-28(26,27)16-10-13(22(24)25)5-6-14(16)18/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRYWSROXKXKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

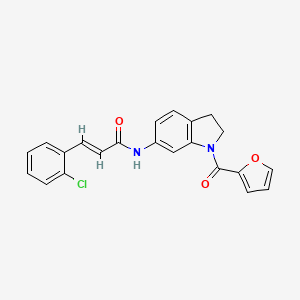
![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
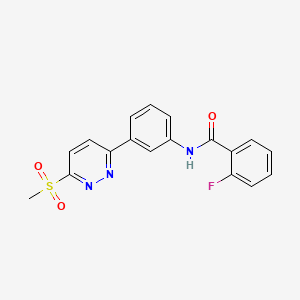
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
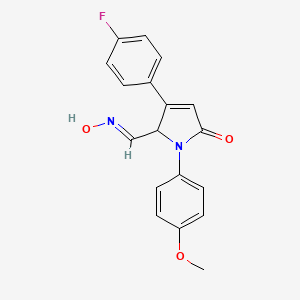
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
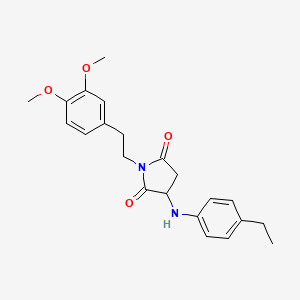
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)
